molecular formula C8H9N3 B11818448 6-(2-Aminoethyl)nicotinonitrile CAS No. 1060804-13-8

6-(2-Aminoethyl)nicotinonitrile

Cat. No.: B11818448
CAS No.: 1060804-13-8
M. Wt: 147.18 g/mol
InChI Key: GMGRNUJWBKOMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethyl)nicotinonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, characterized by the presence of an aminoethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted nicotinonitrile derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(2-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can act as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Aminoethyl)aminonicotinonitrile
  • 2-Amino-4,6-diphenylnicotinonitrile
  • 3-Pyridinecarbonitrile, 6-(2-aminoethyl)-

Uniqueness

6-(2-Aminoethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different reactivity profile and potential for diverse applications in various fields .

Properties

CAS No.

1060804-13-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-(2-aminoethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2

InChI Key

GMGRNUJWBKOMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.